3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trifluoromethylphenyl group, and a tetrahydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydropyrimidine core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the methoxyphenyl group: This step can be performed through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Attachment of the trifluoromethylphenyl group: This can be accomplished via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethylphenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the tetrahydropyrimidine core can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)propanamide
- 5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione
Uniqueness
3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C19H14F3N3O4 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14F3N3O4/c1-29-14-4-2-3-13(9-14)25-17(27)15(10-23-18(25)28)16(26)24-12-7-5-11(6-8-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26) |
InChI Key |
NOEQOLHUTLODIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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